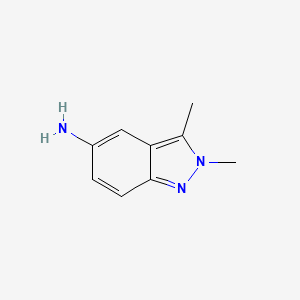

2,3-Dimethyl-2H-indazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dimethyl-2H-indazol-5-amine is a compound that is used in the field of medicinal chemistry . It is a white to slightly colored powdered solid and is used as a starting material in the commercial synthesis of pazopanib hydrochloride API .

Synthesis Analysis

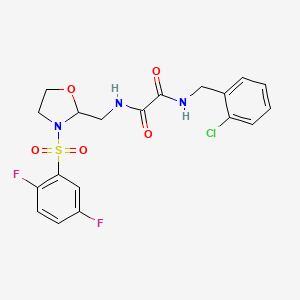

The synthesis of 2,3-Dimethyl-2H-indazol-5-amine involves several strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

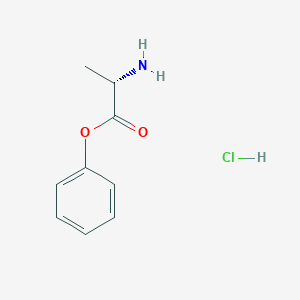

The molecular formula of 2,3-Dimethyl-2H-indazol-5-amine is C9H11N3 . Its molecular weight is 161.20 .Chemical Reactions Analysis

2,3-Dimethyl-2H-indazol-5-amine is a starting material in the commercial synthesis of pazopanib hydrochloride API . The exact chemical reactions involving this compound are not specified in the available resources.Physical And Chemical Properties Analysis

2,3-Dimethyl-2H-indazol-5-amine has a density of 1.2±0.1 g/cm3 . Its boiling point is 366.9±22.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C .科学的研究の応用

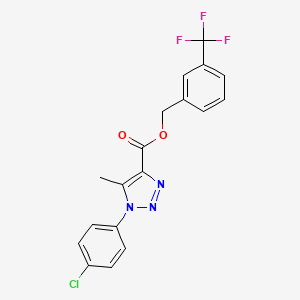

Medicinal Chemistry and Drug Development

2,3-Dimethyl-2H-indazol-5-amine serves as a valuable building block in medicinal chemistry. Researchers have explored its potential as a precursor for synthesizing pharmaceutical compounds. For instance, it plays a crucial role in the commercial synthesis of pazopanib hydrochloride, an anti-cancer drug used to treat renal cell carcinoma and soft tissue sarcoma . The compound’s unique structure and reactivity make it an attractive starting material for drug discovery.

Organic Synthesis

In organic synthesis, 2,3-dimethylindazole participates in diverse reactions. Researchers have employed it as a substrate for transition metal-catalyzed reactions, reductive cyclization processes, and other transformations . Its versatility allows for the construction of complex molecules, making it a valuable tool for synthetic chemists.

Safety and Hazards

将来の方向性

Indazole-containing derivatives, including 2,3-Dimethyl-2H-indazol-5-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic approaches and exploring further biological activities of these compounds .

作用機序

Target of Action

2,3-Dimethyl-2H-indazol-5-amine is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them important targets in the treatment of diseases such as cancer .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in the activity of the targeted kinases, potentially disrupting the cell cycle and inducing cell death in cancer cells .

Biochemical Pathways

The biochemical pathways affected by 2,3-Dimethyl-2H-indazol-5-amine are likely related to its targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, preventing the replication of damaged DNA and promoting apoptosis . Similarly, modulation of h-sgk could affect cell volume regulation, which is crucial for cell survival and function .

Pharmacokinetics

It is known that the compound is soluble in dmso and methanol , suggesting that it may be well-absorbed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of 2,3-Dimethyl-2H-indazol-5-amine’s action would depend on its specific targets and mode of action. Given its potential inhibitory effects on CHK1, CHK2, and h-sgk, the compound could induce cell cycle arrest and apoptosis in cancer cells . This could result in the reduction of tumor growth and potentially contribute to the treatment of cancer.

特性

IUPAC Name |

2,3-dimethylindazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKUCYHCKZEAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-2H-indazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)

![tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2820645.png)

![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/no-structure.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2820657.png)